molecular formula C14H18N2O6 B2873654 (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid CAS No. 499995-73-2

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid

Cat. No.: B2873654
CAS No.: 499995-73-2
M. Wt: 310.306
InChI Key: JLVLDNCAYKCLCI-NSHDSACASA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid (C₁₄H₁₈N₂O₆, CAS: 499995-73-2) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-nitrophenyl substituent on the β-carbon of the propanoic acid backbone . The nitro group at the para position of the phenyl ring imparts strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~3–4) compared to analogs with electron-donating substituents. This compound is primarily utilized as a pharmaceutical intermediate, enabling peptide synthesis and covalent inhibitor design due to its reactive nitro group and Boc-protected amine .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVLDNCAYKCLCI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction conditions, leading to higher efficiency and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of free amine compounds.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid involves its ability to interact with various molecular targets. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The 4-nitrophenyl group distinguishes this compound from analogs with halogen, azide, or alkoxy substituents. Key comparisons include:

Compound Substituent Electronic Effect Key Properties
Target Compound 4-NO₂ Strong electron-withdrawing High acidity (carboxylic acid), polar
(S)-3-(4-Fluorophenyl) analog 4-F Moderate electron-withdrawing Lower acidity, improved lipophilicity
(S)-3-(4-Azidophenyl) analog 4-N₃ Electron-withdrawing Photoactive, click chemistry applications
(S)-3-(4-Methoxyphenyl) analog 4-OCH₃ Electron-donating Reduced acidity, increased solubility
  • Nitro vs. Halogens (F, Br, I): The nitro group enhances electrophilicity, making the compound more reactive in nucleophilic aromatic substitution compared to halogenated analogs (e.g., 4-fluorophenyl in ). However, halogens like bromine or iodine (e.g., 4-iodophenyl in ) may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Nitro vs. Azide: The 4-azidophenyl analog is highly reactive in strain-promoted azide-alkyne cycloadditions (SPAAC), whereas the nitro group is more suited for reduction to amines or participation in hydrogen bonding.
  • Nitro vs. Methoxy: The 4-methoxyphenyl group increases solubility in polar solvents due to its electron-donating nature but reduces metabolic stability compared to nitro derivatives.

Biological Activity

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid, commonly referred to as Boc-(S)-3-amino-4-(4-nitrophenyl)butyric acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₅H₂₀N₂O₆
  • Molecular Weight : 324.33 g/mol
  • CAS Number : 127106-71-2
  • Purity : Typically >98%
  • Appearance : White to off-white crystalline powder

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amine functionalities during synthesis. The presence of a nitrophenyl group enhances its solubility and reactivity, making it a useful intermediate in various chemical syntheses.

The biological activity of Boc-(S)-3-amino-4-(4-nitrophenyl)butyric acid is primarily linked to its role as an amino acid derivative. Compounds with similar structures have been shown to interact with various biological targets, including:

  • Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit certain enzymes, which can be pivotal in treating conditions like bacterial infections or cancer .
  • Antimicrobial Properties : Some studies suggest that related compounds exhibit antibacterial activity by disrupting bacterial cell wall synthesis through inhibition of penicillin-binding proteins (PBPs) .

Case Studies and Experimental Data

  • Antibacterial Activity :
    • A study evaluated the antibacterial properties of various Boc-protected amino acids, including Boc-(S)-3-amino-4-(4-nitrophenyl)butyric acid. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of similar compounds revealed that modifications on the nitrophenyl ring could enhance biological activity. For instance, substituents at specific positions on the aromatic ring were found to increase potency against bacterial strains .
  • In Vivo Studies :
    • In vivo studies using animal models demonstrated that compounds with similar structures could reduce bacterial load effectively, supporting their potential therapeutic applications in infectious diseases .

Comparative Table of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
Boc-(S)-3-amino-4-(4-nitrophenyl)butyric acid127106-71-2324.33 g/molAntibacterial, enzyme inhibitor
DurlobactamNot specifiedNot specifiedBroad-spectrum antibacterial
AvibactamNot specifiedNot specifiedβ-lactamase inhibitor

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